Verbenol

Antimicrobial activity Stereochemistry Monoterpenoids

Verbenol (CAS 473-67-6) is a bicyclic monoterpene alcohol critical for applications where stereochemistry dictates function. Generic substitution fails because cis- and trans- isomers have divergent semiochemical roles: cis-verbenol is an aggregation pheromone for Ips typographus and Dendroctonus ponderosae, while trans-verbenol is a primary attractant for mountain pine beetle with distinct behavioral outcomes. Enantiomerically pure (S)-cis-verbenol is a validated lead scaffold for Chagas disease and leishmaniasis drug development, demonstrating a selectivity index 100–500 times favoring parasite toxicity over human fibroblast cytotoxicity. This compound also exhibits stereospecific antimicrobial effects (MIC ranges: 0.6–2.5 mg/mL antibacterial; 0.08–0.6 mg/mL antifungal), making it essential for chirality-activity relationship studies. Specify your isomer requirements when ordering.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 473-67-6
Cat. No. B1206271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerbenol
CAS473-67-6
Synonymsverbenol
verbenol, (1alpha,2alpha,5alpha)-isomer
verbenol, (1alpha,2beta,5alpha)-isomer
verbenol, (1R-(1alpha,2alpha,5alpha))-isomer
verbenol, (1R-(1alpha,2beta,5alpha))-isomer
verbenol, (1S-(1alpha,2alpha,5alpha))-isomer
verbenol, (1S-(1alpha,2beta,5alpha))-isome
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=CC(C2CC1C2(C)C)O
InChIInChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3
InChIKeyWONIGEXYPVIKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly
Very slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Verbenol (CAS 473-67-6): Procurement and Selection Guide for Stereospecific Bicyclic Monoterpene Alcohols


Verbenol (CAS 473-67-6; 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol) is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol [1]. The compound exists as four stereoisomers—(+)-cis, (−)-cis, (+)-trans, and (−)-trans—each with distinct three-dimensional configurations arising from the relative orientation of the geminal dimethyl groups and the C-4 hydroxyl group on the pinane skeleton [2]. Verbenol occurs naturally in essential oils including rosemary, hyssop, bay leaf, and turpentine, and is biosynthesized from α-pinene via enzymatic hydroxylation in multiple biological systems [3]. In procurement contexts, verbenol is supplied under the CAS registry number 473-67-6 (covering the unspecified stereochemical mixture) and is recognized as FEMA No. 3594 for flavor and fragrance applications [1].

Verbenol Stereoisomers Cannot Be Substituted: Evidence of Functional Divergence Among cis- and trans-Verbenol


Generic substitution of verbenol with in-class monoterpenoids or unspecified stereoisomeric mixtures fails because chirality and geometric isomerism dictate functional outcomes across multiple application domains. The four verbenol stereoisomers exhibit divergent biological activities: while verbenone enantiomers show no difference in antibacterial activity, the enantiomers of verbenol display stereospecific antimicrobial effects [1]. Similarly, cis- and trans-verbenol serve distinct semiochemical roles in bark beetle ecology—cis-verbenol functions as an aggregation pheromone for Ips typographus and Dendroctonus ponderosae, whereas trans-verbenol acts as a primary attractant for mountain pine beetle with different behavioral outcomes [2]. Furthermore, verbenol and verbanol (a structurally related analog) demonstrate markedly different bioactivity profiles, with verbenol exhibiting fungistatic rather than fungicidal activity against Candida albicans [3]. These stereospecific and structural divergences preclude simple in-class substitution without functional compromise.

Verbenol Differential Evidence: Quantified Performance Metrics Relative to Verbenone, Verbanol, and Reference Drugs


Stereospecific Antimicrobial Activity: (S)-cis-Verbenol vs. Racemic Verbenone Enantiomers

Verbenol enantiomers exhibit stereospecific antimicrobial activity, whereas verbenone enantiomers show no functional divergence. Specifically, (S)-cis-verbenol displays differential antibacterial and antifungal potency compared to its enantiomeric counterpart, while both enantiomers of verbenone show identical activity profiles [1]. The MIC ranges for verbenol stereoisomers span 0.6–2.5 mg/mL (antibacterial), 0.08–0.6 mg/mL (antifungal), and 0.3–1.2 mg/mL (anticandidal) [1].

Antimicrobial activity Stereochemistry Monoterpenoids

Antiprotozoal Activity of (S)-cis-Verbenol vs. Reference Drugs Benznidazole and Amphotericin B

(S)-cis-Verbenol demonstrates significant antiprotozoal activity against Leishmania spp. and Trypanosoma cruzi with selectivity indices superior to reference drugs. Against Leishmania species, IC₅₀ values range from 2.1 to 3.8 μg/mL. Against the CL Brener strain of T. cruzi, (S)-cis-verbenol achieves an IC₅₀ of 8.3 μg/mL [1]. The compound is 100–500 times more toxic to the parasites than to human fibroblasts, yielding selectivity indices that exceed those of amphotericin B (for Leishmania) and benznidazole (for T. cruzi) [1].

Antiprotozoal Leishmania Trypanosoma cruzi

Divergent Semiochemical Function: cis-Verbenol (Aggregation) vs. trans-Verbenol (Primary Attractant)

The geometric isomers of verbenol exhibit functionally distinct roles in bark beetle chemical ecology. cis-Verbenol functions as an aggregation pheromone for Dendroctonus ponderosae (mountain pine beetle) and Ips typographus, promoting mass attack behavior [1][2]. In contrast, trans-verbenol acts as a primary attractant that brings beetles to the host tree without the aggregation signal [2]. Field trapping studies demonstrate that the combination of cis- and trans-verbenol elicits sex-specific responses distinct from either isomer alone [1].

Pheromone Bark beetle Semiochemical

Bioactivity Divergence: Verbenol (Fungistatic) vs. Verbanol (Bactericidal/Fungicidal)

Verbenol and verbanol, despite structural similarity, exhibit fundamentally different antimicrobial mechanisms and outcomes. Verbanol displays bactericidal activity against Staphylococcus aureus and fungicidal activity against Candida albicans in microdilution assays. In contrast, verbenol fails to control bacterial development and exhibits only fungistatic (not fungicidal) activity against Candida albicans [1].

Bioactivity comparison Terpenoids Structure-activity relationship

Synthetic Route Determinant: cis-Verbenol from Verbenone Reduction vs. trans-Verbenol from α-Pinene Oxidation

The stereochemical identity of verbenol is dictated by synthetic route, providing procurement-relevant differentiation. Lithium aluminum hydride reduction of verbenone yields cis-verbenol, whereas lead tetra-acetate oxidation of α-pinene yields trans-verbenol [1]. The Meerwein–Ponndorf–Verley reduction of verbenone also selectively produces cis-verbenol [1].

Stereochemistry Synthetic route Chiral synthesis

Physicochemical Baseline: Verbenol Solubility and Lipophilicity for Formulation Development

Verbenol exhibits physicochemical properties relevant to formulation and handling: water solubility of 480.4 mg/L at 25°C (estimated), LogP of 2.554 (estimated), density of 0.9778–0.9877 g/cm³, flash point of 85°C, and boiling point of 216–218°C at 760 mmHg . These values establish baseline parameters for comparing formulation behavior against related monoterpenes.

Physicochemical properties LogP Formulation

Verbenol (CAS 473-67-6): High-Value Application Scenarios Based on Quantified Differential Evidence


Antiprotozoal Drug Discovery Lead Optimization

(S)-cis-Verbenol demonstrates IC₅₀ values of 2.1–3.8 μg/mL against Leishmania spp. and 8.3 μg/mL against T. cruzi, with a selectivity index 100–500 times favoring parasite toxicity over human fibroblast cytotoxicity [1]. This quantifiable therapeutic window advantage over reference drugs amphotericin B and benznidazole positions (S)-cis-verbenol as a high-priority lead scaffold for Chagas disease and leishmaniasis drug development programs.

Stereospecific Antimicrobial Research

Unlike verbenone enantiomers, which display no differential antibacterial activity, verbenol enantiomers exhibit stereospecific antimicrobial effects with MIC ranges of 0.6–2.5 mg/mL (antibacterial), 0.08–0.6 mg/mL (antifungal), and 0.3–1.2 mg/mL (anticandidal) [1]. This stereochemical sensitivity makes enantiomerically pure verbenol essential for research investigating chirality-activity relationships in monoterpenoid antimicrobials.

Bark Beetle Semiochemical Research and Pest Management

The functional divergence between cis-verbenol (aggregation pheromone) and trans-verbenol (primary attractant) requires isomeric specification for any experimental or applied work with bark beetle chemical ecology [1][2]. Field studies demonstrate that the cis/trans combination elicits sex-specific behavioral responses distinct from either isomer alone [1]. Procurement of defined stereoisomers—not generic verbenol mixtures—is mandatory for reproducible semiochemical research and pheromone-based pest monitoring programs targeting Dendroctonus and Ips species.

Structure-Activity Relationship Studies in Bicyclic Monoterpenes

The categorical difference in antimicrobial mechanism between verbenol (fungistatic only, no bacterial control) and verbanol (bactericidal and fungicidal) [1] provides a defined comparator system for probing how subtle structural modifications—here, the position of a double bond—determine antimicrobial mechanism and potency. This makes verbenol a valuable reference compound in SAR studies of bicyclic monoterpene scaffolds.

Technical Documentation Hub

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